[(3-Nitropyridin-4-yl)amino]thiourea
Overview
Description
2-(3-Nitropyridin-4-yl)hydrazinecarbothioamide is a compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitropyridin-4-yl)amino]thiourea typically involves the reaction of 3-nitropyridine with hydrazinecarbothioamide under controlled conditions. One common method involves the use of an organic solvent and specific reaction conditions to facilitate the formation of the desired product . The reaction mechanism often involves the formation of an intermediate N-nitropyridinium ion, which then undergoes further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitropyridin-4-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amino derivatives. Substitution reactions can lead to the formation of various substituted thiosemicarbazides .
Scientific Research Applications
2-(3-Nitropyridin-4-yl)hydrazinecarbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(3-Nitropyridin-4-yl)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . This disruption of DNA synthesis can lead to the inhibition of bacterial growth and the induction of cell death in tumor cells.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)hydrazinecarbothioamide: Similar in structure but lacks the nitro group, which may affect its biological activity.
3-Nitropyridine: Shares the nitro group but lacks the hydrazinecarbothioamide moiety, leading to different chemical properties and applications.
Thiosemicarbazides: A broader class of compounds with similar structural features and diverse biological activities.
Uniqueness
2-(3-Nitropyridin-4-yl)hydrazinecarbothioamide is unique due to the presence of both the nitro group and the hydrazinecarbothioamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[(3-nitropyridin-4-yl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2S/c7-6(14)10-9-4-1-2-8-3-5(4)11(12)13/h1-3H,(H,8,9)(H3,7,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLWPIEJUPHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NNC(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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